Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a hydroxymethyl group attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
It’s worth noting that compounds with similar structures have been used as semi-flexible linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
It’s known that similar compounds play a role in the ubiquitin-proteasome system through their use in protacs .
Pharmacokinetics
Analogs of this compound have shown improved pharmacokinetic parameters .
Result of Action
If it’s used in a protac, the result would be the degradation of a specific target protein .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylmethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which can influence its reactivity and applications.
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group makes this compound useful in click chemistry and bioconjugation reactions.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The bromopyrazol group adds unique reactivity, making it suitable for specific synthetic applications.
Uniqueness
Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The cyclohexyl group imparts steric hindrance, while the hydroxymethyl group offers a site for further functionalization. This makes the compound versatile for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWICGADBUTRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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